4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound that combines a brominated phenolate with a quaternary ammonium salt. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The resulting 4-bromo-2,6-dimethylphenol is then converted to its phenolate form by treatment with a base, such as sodium hydroxide .
The preparation of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves the quaternization of dodecyl-dimethylamine with dichloromethylbenzene. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of these compounds follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for bromination and quaternization reactions, which enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,6-dimethylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium primarily undergoes:
Nucleophilic substitution: The dichloromethyl group can be substituted with nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Substitution: Substituted phenols and quaternary ammonium salts.
Scientific Research Applications
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as antimicrobial agents.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenolate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The quaternary ammonium component, [dichloro(phenyl)methyl]-dodecyl-dimethylazanium, disrupts microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combined phenolate and quaternary ammonium structure, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its solubility and reactivity in various solvents, making it versatile for multiple applications .
Properties
CAS No. |
85940-48-3 |
---|---|
Molecular Formula |
C29H44BrCl2NO |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C8H9BrO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-5-3-7(9)4-6(2)8(5)10/h13-15,17-18H,4-12,16,19H2,1-3H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
VUHBITFSOQSNLF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC1=CC(=CC(=C1[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.